molecular formula C21H25N5O7 B14746804 N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-(4-isopropylphenoxy)acetamide

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B14746804
M. Wt: 459.5 g/mol
InChI Key: DOYGDDVATFVNQD-AEVYOOLXSA-N
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Description

“N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-(4-isopropylphenoxy)acetamide” is a complex organic compound that features a purine base linked to a tetrahydrofuran ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-(4-isopropylphenoxy)acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds.

    Reduction: The ketone group in the purine base can be reduced to form secondary alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the ketone group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes and other biomolecules. Its purine base suggests it could have applications in nucleotide analog research.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, such as viral infections or cancer.

Industry

In industrial chemistry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of “N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-(4-isopropylphenoxy)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and nucleoside analogs, such as:

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Tenofovir: An antiviral drug that is a nucleotide analog.

    Acyclovir: An antiviral drug that is a guanine analog.

Uniqueness

What sets “N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-(4-isopropylphenoxy)acetamide” apart is its unique combination of a purine base, a tetrahydrofuran ring, and an acetamide group. This structure may confer unique properties, such as enhanced stability, specific binding interactions, or novel reactivity.

Properties

Molecular Formula

C21H25N5O7

Molecular Weight

459.5 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H25N5O7/c1-10(2)11-3-5-12(6-4-11)32-8-14(28)23-21-24-18-15(19(31)25-21)22-9-26(18)20-17(30)16(29)13(7-27)33-20/h3-6,9-10,13,16-17,20,27,29-30H,7-8H2,1-2H3,(H2,23,24,25,28,31)/t13-,16-,17-,20-/m1/s1

InChI Key

DOYGDDVATFVNQD-AEVYOOLXSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

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